9-cyclopropyl-3-(2-ethoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
9-Cyclopropyl-3-(2-ethoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a heterocyclic compound featuring a fused chromeno-oxazinone scaffold. Its structure includes a cyclopropyl substituent at position 9 and a 2-ethoxyphenoxy group at position 2. The chromeno-oxazinone core is a bicyclic system combining coumarin-like chromene and oxazinone moieties, which are associated with diverse pharmacological activities, including anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
9-cyclopropyl-3-(2-ethoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-2-25-18-5-3-4-6-19(18)28-20-12-26-22-15(21(20)24)9-10-17-16(22)11-23(13-27-17)14-7-8-14/h3-6,9-10,12,14H,2,7-8,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEZQDGCXBFJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Cyclopropyl-3-(2-ethoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.4 g/mol. The compound features a chromeno-oxazinone core structure with cyclopropyl and ethoxyphenoxy substituents that may influence its biological interactions.
The biological activity of this compound is thought to involve interaction with specific enzymes and receptors. Compounds with similar structures often act as inhibitors of protoporphyrinogen IX oxidase (PPO), an important target in herbicide development. The inhibition mechanism typically involves binding to the active site of the enzyme, which can lead to the disruption of metabolic pathways in target organisms.
Biological Activity Evaluation
Recent studies have evaluated the biological activity of this compound through various assays:
- Enzyme Inhibition Studies :
-
Antimicrobial Activity :
- Preliminary evaluations suggest that the compound may possess antimicrobial properties. Testing against various bacterial strains is ongoing to determine the spectrum and effectiveness of its antimicrobial activity.
-
Anti-inflammatory Properties :
- Research into the anti-inflammatory effects of similar chromeno-oxazinone derivatives indicates potential therapeutic applications in treating inflammatory diseases .
Case Study 1: PPO Inhibition
In a systematic bioassay targeting PPOs, a structurally similar compound demonstrated an inhibition constant of against Nicotiana tabacum PPO while showing significantly lower inhibition against human PPO (). This selectivity factor highlights the potential for developing herbicides with reduced toxicity to humans .
Case Study 2: Anticancer Activity
A related study investigated the anticancer effects of chromeno-oxazinone derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Data Summary
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The target compound’s 2-ethoxyphenoxy and cyclopropyl groups likely confer higher logP values compared to hydroxybutyl or polar substituents in analogs .
- Metabolic Stability : Cyclopropyl substituents reduce susceptibility to oxidative metabolism compared to alkyl chains (e.g., hydroxybutyl) .
- Synthetic Accessibility : Compounds with aromatic substituents (e.g., thiophene, fluorobenzyl) require multi-step coupling reactions, whereas cyclopropyl derivatives may involve cyclopropanation under controlled conditions .
Pharmacological Activity Comparison
Critical Analysis :
- Antitumor Activity: Pyrazolo-oxazinones (e.g., 10e) show potent activity due to nitrobenzylideneamino substituents, which enhance DNA-binding affinity . The target compound lacks such electron-deficient groups, suggesting divergent activity.
- Anti-Inflammatory Activity: Compound B3’s Mannich base derivatives exhibit TNF-α inhibition via docking studies . The target compound’s ethoxyphenoxy group may similarly engage in hydrogen bonding with inflammatory mediators.
- Structural-Activity Relationships (SAR) :
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, equimolar quantities of 4-hydroxycoumarin , 2-ethoxyphenoxy-substituted benzaldehyde , ammonium acetate , and cyclopropylamide are refluxed in ethanol at 80°C for 1 hour. The reaction proceeds via:
-
Knoevenagel condensation : The aldehyde and 4-hydroxycoumarin form an α,β-unsaturated ketone intermediate.
-
Enolization and cyclization : Ammonium acetate facilitates enolization of the amide, which undergoes nucleophilic attack on the Knoevenagel adduct.
-
Oxazinone ring formation : Intramolecular cyclization yields the chromeno-oxazinone scaffold.
Key parameters:
-
Solvent : Ethanol (green solvent) enables reflux at 80°C without side reactions.
-
Yield : Reported yields for analogous chromeno-oxazinones range from 75–90%.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety at the 9-position is introduced via two primary strategies: pre-functionalization of starting materials or post-synthetic modification .
Cyclopropane-Containing Aldehydes in Condensation Reactions
Using cyclopropanecarboxaldehyde as the aromatic aldehyde component in the one-pot reaction directly incorporates the cyclopropyl group during core formation. However, this approach is limited by the low commercial availability of cyclopropane-substituted aldehydes and their stability under reflux conditions.
Post-Synthetic Cyclopropanation
A more reliable method involves functionalizing the pre-formed chromeno-oxazinone core with a cyclopropyl group via:
Copper-Catalyzed Cyclopropanation
Trans-alkenyl boronates undergo enantioselective cyclopropanation with trifluorodiazoethane using a Cu(I)-bisoxazoline catalyst. For example:
-
Alkenylation : Introduce a vinyl boronate at the 9-position of the chromeno-oxazinone.
-
Cyclopropanation : React with trifluorodiazoethane (CF₃CHN₂) in dichloroethane (DCE) at 25°C for 6 hours.
Grignard Reagent-Based Approaches
Cyclopropylmagnesium bromide (generated from cyclopropyl bromide and Mg in THF) reacts with ketone intermediates in the chromeno-oxazinone framework. For instance:
-
Grignard formation : Cyclopropyl bromide + Mg → cyclopropylmagnesium bromide.
-
Nucleophilic attack : The Grignard reagent adds to a ketone at the 9-position, followed by acid quenching to yield the cyclopropyl group.
Functionalization with 2-Ethoxyphenoxy Moieties
The 2-ethoxyphenoxy group is introduced via etherification during the condensation step:
-
Use of 2-ethoxyphenol : React with a halogenated chromeno-oxazinone intermediate (e.g., bromide at position 3).
-
SN2 conditions : K₂CO₃ in DMF at 60°C for 12 hours facilitates nucleophilic aromatic substitution.
Optimization and Challenges
Key Challenges :
-
Steric hindrance : Bulky cyclopropyl groups impede cyclization, requiring elevated temperatures.
-
Regioselectivity : Competing reaction pathways necessitate precise stoichiometric control.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the typical synthetic routes for 9-cyclopropyl-3-(2-ethoxyphenoxy)-chromeno-oxazin-4-one?
The synthesis involves multi-step pathways, including cyclization and functionalization. Key steps include:
- Pechmann condensation to form the chromene core (reagents: β-keto esters, phenols, acid catalysts like H₂SO₄) .
- Oxazine ring formation via nucleophilic substitution or cyclization (e.g., using 2-ethoxyphenol and cyclopropylamine derivatives) .
- Purification via column chromatography (silica gel, eluents: hexane/ethyl acetate) and characterization by NMR (¹H/¹³C), FT-IR, and HRMS .
Table 1: Common Reagents and Conditions
| Step | Reagents/Catalysts | Temperature | Yield Range |
|---|---|---|---|
| Chromene formation | H₂SO₄, β-keto ester | 80–100°C | 60–75% |
| Oxazine cyclization | DCC, DMAP | RT to 60°C | 50–70% |
| Final purification | Silica gel (hexane:EA) | – | 72–95% |
Q. How is structural characterization performed for this compound?
Key techniques include:
- ¹H/¹³C NMR to confirm substituents (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- X-ray crystallography for absolute configuration (e.g., bond angles of fused rings) .
- HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 437.16) . Challenges include signal overlap in NMR due to complex fused-ring systems, requiring advanced 2D NMR (COSY, HSQC) .
Q. What preliminary biological activities have been reported?
Initial screens show:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Cytotoxicity : IC₅₀ = 12–25 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Antioxidant potential : DPPH radical scavenging (EC₅₀ = 45 µM) .
Advanced Research Questions
Q. How can structural modifications enhance biological activity?
SAR studies suggest:
- Cyclopropyl group : Enhances metabolic stability but reduces solubility .
- 2-Ethoxyphenoxy substituent : Critical for target binding (e.g., hydrophobic interactions with enzymes) . Table 2: Substituent Effects on Cytotoxicity
| Substituent | IC₅₀ (MCF-7) | Notes |
|---|---|---|
| 2-Ethoxyphenoxy | 12 µM | Optimal activity |
| 4-Chlorophenyl | 28 µM | Reduced potency |
| 3-Methoxypropyl | >50 µM | Poor solubility |
Q. What experimental strategies resolve contradictions in biological data?
Discrepancies (e.g., varying IC₅₀ values) arise from:
Q. How can mechanistic studies elucidate the compound’s mode of action?
Approaches include:
Q. What are the challenges in scaling up synthesis for in vivo studies?
Key issues:
- Low yields in cyclization : Optimize catalysts (e.g., switch from DCC to EDC/HOBt) .
- Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water) .
- Cyclopropyl instability : Use low-temperature (<0°C) storage to prevent ring-opening .
Methodological Considerations
Q. How to design a robust SAR study for this compound?
- Variation of substituents : Synthesize analogs with modified ethoxyphenoxy/cyclopropyl groups .
- In vitro/in vivo correlation : Compare cytotoxicity (MTT assay) and pharmacokinetics (rodent models) .
- Statistical validation : Use triplicate experiments and ANOVA for significance (p < 0.05) .
Q. What analytical methods validate compound stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
